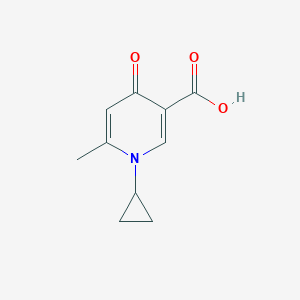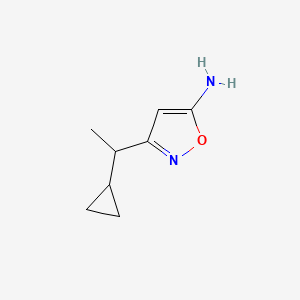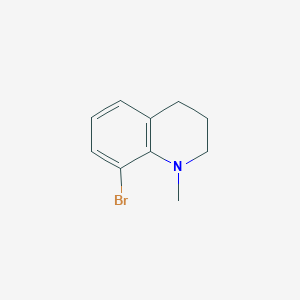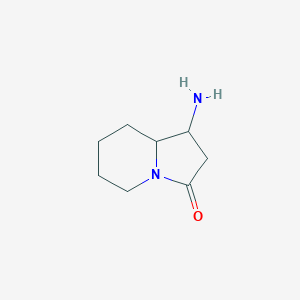![molecular formula C6H10N4 B1380801 5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-8-胺 CAS No. 1307237-49-5](/img/structure/B1380801.png)
5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-8-胺
描述
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications .
科学研究应用
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .
Mode of Action
The compound is part of a focused small molecule library, which suggests it may interact with its targets in a specific and selective manner .
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Result of Action
Similar compounds have shown significant binding energies with no adverse effect in the active site of protein .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The nature of this interaction involves the inhibition of PARP activity, which can lead to the accumulation of DNA damage in cells.
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can trigger cell death pathways, particularly in cancer cells that rely on PARP for survival . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity . This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and subsequent cell death. Furthermore, it can modulate the activity of other enzymes involved in DNA repair and cell survival pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP activity and persistent DNA damage in cells . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, it can induce toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites in cells. These interactions can influence the overall metabolic state of the cell and impact cellular function.
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus, where it can interact with DNA repair enzymes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the reaction of hydrazine derivatives with appropriate pyridine precursors. One common method includes the following steps :
Addition of Ethanol and Hydrazine Hydrate: The reaction begins with the addition of ethanol and hydrazine hydrate to a reaction vessel.
Dropwise Addition of 2-Chloropyrazine: 2-Chloropyrazine is added dropwise while maintaining the pH at 6.
Heating and Refluxing: The mixture is heated and refluxed, followed by the addition of methanesulfonic acid.
Distillation and Concentration: The reaction mixture is distilled to remove trifluoroacetic acid and then concentrated under reduced pressure.
Final Steps: The mixture is treated with palladium/carbon and ethanol solution under nitrogen protection, followed by filtration, washing, and drying to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. These methods ensure the availability of the compound in large quantities for further research and application .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Shares a similar triazole ring structure.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another compound with a similar core structure
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of the pyridine ring, which imparts distinct biological activities and chemical reactivity compared to its analogs .
属性
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-2-1-3-10-4-8-9-6(5)10/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBQWCQPPNIAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)


![6-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1380730.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)



![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
